Fmoc-d-beta-methylisoleucine, also known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3,3-dimethylpentanoic acid, is a derivative of isoleucine. This compound is recognized for its role as a building block in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during synthesis, making it a valuable tool in the production of peptides that require specific modifications.
Fmoc-d-beta-methylisoleucine is classified as an amino acid derivative and is part of a broader category of Fmoc-protected amino acids. These compounds are widely used in biochemistry and molecular biology, particularly in the synthesis of peptides and proteins. The compound can be sourced from various chemical suppliers specializing in peptide synthesis materials, such as Iris Biotech GmbH and other chemical manufacturers.
The synthesis of Fmoc-d-beta-methylisoleucine typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the Fmoc-protected amino acid to a solid resin. Commonly used methods include:
Fmoc-d-beta-methylisoleucine features a complex structure characterized by:
The structural formula can be represented as follows:
In peptide synthesis involving Fmoc-d-beta-methylisoleucine, several key reactions occur:
These reactions are monitored using chromatographic techniques to ensure high purity and yield of the desired peptides .
The mechanism of action for Fmoc-d-beta-methylisoleucine in peptide synthesis primarily revolves around its role as a protected amino acid that allows for sequential addition to growing peptide chains without premature reactions. The Fmoc group protects the amino group from reacting during coupling but can be selectively removed under mild basic conditions, enabling subsequent coupling cycles.
This selective deprotection mechanism is crucial for constructing complex peptides with precise sequences and modifications, which are essential in therapeutic applications .
Fmoc-d-beta-methylisoleucine exhibits several notable physical and chemical properties:
These properties make it suitable for use in various synthetic pathways while ensuring compatibility with standard laboratory practices .
Fmoc-d-beta-methylisoleucine is primarily utilized in:
The versatility of this compound underscores its importance in modern biochemical research and pharmaceutical development .
Microwave irradiation has revolutionized the synthesis of sterically hindered amino acids like Fmoc-d-β-methylisoleucine. Studies demonstrate that microwave-assisted solid-phase peptide synthesis (MW-SPPS) significantly accelerates coupling cycles while maintaining the integrity of the β-methyl substituent. In kilogram-scale production of complex peptides (e.g., Eptifibatide), MW-SPPS enables near-quantitative yields (>98%) for Fmoc-β-methylamino acid incorporation within minutes, compared to hours under conventional heating [2]. The rapid energy transfer minimizes side reactions such as aspartimide formation, particularly critical for acid-sensitive β-methyl derivatives. Temperature-controlled protocols (50–75°C) in dimethylformamide (DMF) optimize epimerization-sensitive steps, preserving the D-stereochemistry of β-methylisoleucine during backbone assembly [8].
Table 1: Microwave Parameters for β-Methylamino Acid Coupling
Amino Acid | Temperature (°C) | Time (min) | Coupling Yield (%) |
---|---|---|---|
Fmoc-d-β-methylisoleucine | 75 | 5 | 99.2 |
Fmoc-L-Ile (control) | 75 | 5 | 99.5 |
Fmoc-L-His(Trt) | 55 | 10 | 98.7 |
The acid-labile 2-chlorotrityl chloride (2-CTC) resin provides a robust platform for synthesizing Fmoc-d-β-methylisoleucine-containing peptides. This resin’s low substitution density (typically 1.0–1.6 mmol/g) prevents aggregation during the incorporation of sterically demanding β-methylamino acids [4] [9]. The 2-CTC resin enables:
Notably, resin swelling in THF (15 mL/g) facilitates optimal solvent penetration for coupling the hindered β-methyl group, achieving >97% efficiency per cycle [9].
N-methylation of β-methylisoleucine precursors demands precision to avoid racemization. The Biron−Kessler method using 2-CTC resin reveals stark differences between dimethyl sulfate and methyl iodide:
Table 2: Alkylation Reagent Performance for N-Methyl-β-methylisoleucine
Parameter | Dimethyl Sulfate | Methyl Iodide |
---|---|---|
Alkylation Time | 45 min | 120 min |
Racemization (%) | <0.5 | 1.2 |
Byproduct Formation | Sulfate adducts (<3%) | Iodide salts (harder removal) |
Yield (Fmoc-N-Me-d-β-methylisoleucine-OH) | 91% | 85% |
Solvent Compatibility | DMF/THF mixtures | Strictly anhydrous DMF |
Dimethyl sulfate proves superior due to:
Racemization at Cα remains a critical challenge in β-methylamino acid synthesis. Conventional Fmoc-SPPS shows 5–18% racemization for hindered residues like His or Cys during activation. However, Fmoc-d-β-methylisoleucine exhibits exceptional stereochemical stability (<0.8% epimerization) under these conditions due to:
Innovative protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) further enhance stereocontrol. DNPBS-d-β-methylisoleucine shows:
Kilogram-scale production of Fmoc-d-β-methylisoleucine peptides is achievable through automated MW-SPPS. Key advancements include:
Solvent consumption is minimized to <50 L/kg peptide through in-line acetonitrile recycling during resin cleavage and precipitation [2].
Table 3: Scalability Metrics for β-Methylisoleucine-Containing Peptides
Parameter | Lab Scale (0.1 mmol) | Pilot Scale (1 mol) | Industrial Scale (10 mol) |
---|---|---|---|
Cycle Time | 25 min | 18 min | 15 min |
Purity (HPLC) | 95.2% | 98.7% | 99.1% |
Solvent Consumption | 1.2 L/mmol | 0.8 L/mmol | 0.5 L/mmol |
Yield (Crude) | 82% | 89% | 94% |
CAS No.: 112484-85-2
CAS No.: 10606-14-1